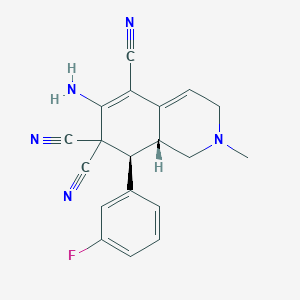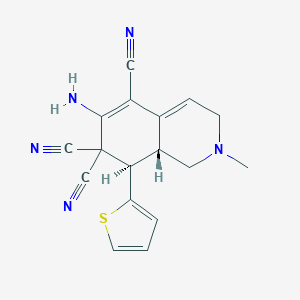
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene is an organic compound that belongs to the class of acenaphthene derivatives It is characterized by the presence of a methoxybenzylidene group at the 1-position and a nitro group at the 6-position of the acenaphthene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene typically involves a multi-step process. One common method is the condensation reaction between 4-methoxybenzaldehyde and 6-nitroacenaphthene in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like toluene under reflux conditions for several hours . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Condensation: Piperidine, toluene as a solvent.
Major Products Formed
Reduction: 1-(4-Aminobenzylidene)-6-nitroacenaphthene.
Substitution: Various substituted acenaphthene derivatives depending on the nucleophile used.
Condensation: Complex acenaphthene derivatives with extended conjugation.
Aplicaciones Científicas De Investigación
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials and non-linear optical materials
Mecanismo De Acción
The mechanism of action of 1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxybenzylidene moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxybenzylidene)-4-butylaniline: Similar structure with a butyl group instead of the nitro group.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Contains a cyclohexadienone core instead of acenaphthene
Uniqueness
1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene is unique due to the presence of both the methoxybenzylidene and nitro groups on the acenaphthene core. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H15NO3 |
|---|---|
Peso molecular |
317.3g/mol |
Nombre IUPAC |
(2Z)-2-[(4-methoxyphenyl)methylidene]-5-nitro-1H-acenaphthylene |
InChI |
InChI=1S/C20H15NO3/c1-24-16-7-5-13(6-8-16)11-15-12-14-3-2-4-18-19(21(22)23)10-9-17(15)20(14)18/h2-11H,12H2,1H3/b15-11- |
Clave InChI |
PPLPIJDWPYDQNE-PTNGSMBKSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2CC3=C4C2=CC=C(C4=CC=C3)[N+](=O)[O-] |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C\2/CC3=C4C2=CC=C(C4=CC=C3)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)C=C2CC3=C4C2=CC=C(C4=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B390999.png)
![1-benzoyl-7-chloro-2-(2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391001.png)


![1-benzoyl-7-chloro-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391006.png)




![4-(1-Benzoyl-7-chloro-3,3-dicyano-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-2-yl)phenyl acetate](/img/structure/B391015.png)
![1-acetyl-2-(2-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391017.png)
![3-(1-adamantylcarbonyl)-2-(2-iodophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B391018.png)
![3-(1-adamantylcarbonyl)-2-(3-methoxyphenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B391019.png)

